molecular formula C63H116N20O17 B13813137 H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH

H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH

Cat. No.: B13813137
M. Wt: 1425.7 g/mol
InChI Key: PNFOBAFKCPTILQ-AJYBRLPVSA-N
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Description

The compound H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH is a peptide composed of 14 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Substitution reactions involving amino acid side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like alkyl halides.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of cystine, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Chemistry

In chemistry, peptides like H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH are used as model compounds to study protein folding, stability, and interactions.

Biology

In biological research, this peptide can be used to investigate cellular processes, signal transduction pathways, and enzyme-substrate interactions.

Medicine

Medically, peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.

Industry

In the industrial sector, peptides are utilized in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can act as agonists or antagonists of receptors, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH: can be compared to other peptides with similar sequences, such as:

Uniqueness

The uniqueness of this compound lies in its specific sequence, which determines its structure, stability, and biological activity. Variations in the sequence or modifications at the terminal ends can significantly alter its properties and applications.

Properties

Molecular Formula

C63H116N20O17

Molecular Weight

1425.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C63H116N20O17/c1-15-34(12)48(58(96)76-39(24-30(4)5)53(91)77-40(28-84)51(89)71-26-44(88)74-38(61(99)100)21-19-23-70-63(67)68)83-60(98)49(35(13)16-2)81-52(90)37(20-18-22-69-62(65)66)73-43(87)27-72-55(93)45(31(6)7)79-59(97)50(36(14)17-3)82-57(95)47(33(10)11)80-56(94)46(32(8)9)78-54(92)41(29-85)75-42(86)25-64/h30-41,45-50,84-85H,15-29,64H2,1-14H3,(H,71,89)(H,72,93)(H,73,87)(H,74,88)(H,75,86)(H,76,96)(H,77,91)(H,78,92)(H,79,97)(H,80,94)(H,81,90)(H,82,95)(H,83,98)(H,99,100)(H4,65,66,69)(H4,67,68,70)/t34-,35-,36-,37-,38-,39-,40-,41-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

PNFOBAFKCPTILQ-AJYBRLPVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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